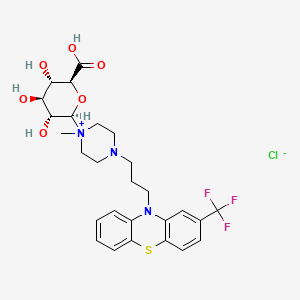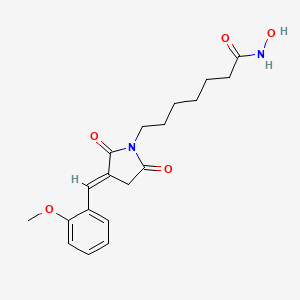
Trifluoperazine N-glucuronide (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoperazine N-glucuronide (chloride) is a metabolite of the antipsychotic agent trifluoperazine. It is formed through the action of the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This compound is primarily studied for its role in drug metabolism and its interactions with various enzymes in the liver .
准备方法
Synthetic Routes and Reaction Conditions: Trifluoperazine N-glucuronide (chloride) is synthesized from trifluoperazine through a glucuronidation reaction catalyzed by the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. The reaction typically involves the use of uridine diphosphate glucuronic acid as a co-substrate. The reaction conditions include maintaining an appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of trifluoperazine N-glucuronide (chloride) involves the use of recombinant uridine diphosphate glucuronosyltransferase isoform UGT1A4 expressed in suitable host cells, such as human embryonic kidney cells. The cells are cultured in bioreactors, and the glucuronidation reaction is carried out under controlled conditions to maximize yield .
化学反应分析
Types of Reactions: Trifluoperazine N-glucuronide (chloride) primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific enzymes and cofactors .
Common Reagents and Conditions:
Glucuronidation: Uridine diphosphate glucuronic acid, uridine diphosphate glucuronosyltransferase isoform UGT1A4, appropriate pH buffer, and temperature control.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of oxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or molecular hydrogen in the presence of reductase enzymes
Major Products: The major product of the glucuronidation reaction is trifluoperazine N-glucuronide (chloride) itself. Oxidation and reduction reactions can lead to various hydroxylated or reduced derivatives of trifluoperazine .
科学研究应用
Trifluoperazine N-glucuronide (chloride) has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its interactions with liver enzymes and its role in drug metabolism.
Medicine: Studied for its potential effects on drug efficacy and safety, particularly in the context of antipsychotic medications.
Industry: Utilized in the development of assays for screening uridine diphosphate glucuronosyltransferase inhibitors and studying drug-drug interactions
作用机制
Trifluoperazine N-glucuronide (chloride) exerts its effects by interacting with the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This interaction leads to the formation of glucuronide conjugates, which are more water-soluble and can be more easily excreted from the body. The molecular targets include the active site of the enzyme, where the glucuronidation reaction takes place .
相似化合物的比较
Trifluoperazine: The parent compound, used as an antipsychotic agent.
Imipramine N-glucuronide: Another glucuronide metabolite formed through the action of uridine diphosphate glucuronosyltransferase isoform UGT1A4.
Chlorpromazine N-glucuronide: A similar glucuronide metabolite of the antipsychotic agent chlorpromazine
Uniqueness: Trifluoperazine N-glucuronide (chloride) is unique due to its specific formation from trifluoperazine and its interactions with uridine diphosphate glucuronosyltransferase isoform UGT1A4. This specificity makes it a valuable compound for studying the metabolism of trifluoperazine and its effects on drug interactions and enzyme kinetics .
属性
分子式 |
C27H33ClF3N3O6S |
|---|---|
分子量 |
620.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C27H32F3N3O6S.ClH/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30;/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3;1H/t21-,22-,23+,24-,25+;/m0./s1 |
InChI 键 |
AGNWBSBDYUBKFD-CCBWYJQXSA-N |
手性 SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
规范 SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)




